Temporin-SN3
Description
Overview of Antimicrobial Peptides (AMPs) as Innate Immunity Effectors
Antimicrobial peptides (AMPs) are a fundamental and evolutionarily conserved component of the innate immune system across a vast range of organisms, from bacteria to humans. nih.govfrontiersin.org These peptides act as key effector molecules, providing a first line of defense against a wide array of pathogens, including bacteria, fungi, and viruses. nih.govresearchgate.net Their primary function is to rapidly identify and eliminate foreign invaders, often through mechanisms that involve disrupting the pathogen's cell membrane or interfering with its metabolic processes. nih.gov
Beyond their direct antimicrobial actions, AMPs are increasingly recognized for their immunomodulatory capabilities. researchgate.netnih.gov They can influence the host's immune response by recruiting immune cells, modulating inflammation, and promoting wound healing, thereby bridging the innate and adaptive immune systems. frontiersin.orgnih.govmdpi.com AMPs are typically small, cationic, and amphipathic molecules, characteristics that are crucial for their interaction with and disruption of microbial membranes. frontiersin.org Their ability to combat antibiotic-resistant bacteria has made them a focal point of research for developing new therapeutic agents. frontiersin.orgimrpress.com
The Temporin Family of Antimicrobial Peptides: A General Classification and Characteristics
The temporins are a large and diverse family of antimicrobial peptides first discovered in 1996 in the skin of the European common frog, Rana temporaria. conicet.gov.arresearchgate.net Since then, over 130 members have been identified from various frog species. conicet.gov.arresearchgate.net
Key characteristics of the temporin family include:
Size: They are among the shortest known AMPs, typically consisting of 10 to 14 amino acid residues. conicet.gov.aracs.org
Structure: Most temporins adopt an α-helical conformation, particularly in hydrophobic environments that mimic bacterial membranes. conicet.gov.ar They are C-terminally α-amidated, a common post-translational modification in AMPs. conicet.gov.ar
Composition: Their sequences are rich in hydrophobic residues, which can constitute up to 70% of the peptide, with leucine (B10760876) being particularly abundant. conicet.gov.arnih.gov
Charge: The net positive charge is generally low, ranging from 0 to +3 at neutral pH. conicet.gov.ar While most have a single basic residue, some lack any charge, and a few even possess a net negative charge. conicet.gov.ar
Temporins are primarily active against Gram-positive bacteria, including antibiotic-resistant strains, though some members also exhibit activity against Gram-negative bacteria, fungi, and protozoa. conicet.gov.armdpi.com Their short sequence makes them cost-effective to synthesize chemically, positioning them as attractive templates for the development of novel antimicrobial drugs. imrpress.comconicet.gov.ar
Origin and Discovery of Temporin-SN3 from Sylvirana spinulosa
This compound was discovered as one of several antimicrobial peptides isolated from the skin secretions of the fine-spined frog, Sylvirana spinulosa (formerly known as Hylarana spinulosa or Rana spinulosa). imrpress.comwikipedia.org This frog species is endemic to Hainan, an island province in southern China, and inhabits tropical forests. wikipedia.org The rich biodiversity of AMPs found in the skin of amphibians like S. spinulosa is believed to be a crucial defense mechanism against microbial pathogens in their environment. imrpress.com
The discovery of this compound and its related peptides was part of a broader effort to identify and characterize novel bioactive molecules from amphibian skin, a rich source of such compounds. imrpress.com The isolation and identification process typically involves "shotgun" cloning of cDNAs from the skin secretion, which allows for the rapid sequencing and characterization of a multitude of peptides.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Amino Acid Sequence | FISGLIGGLMKAL-NH2 |
| Organism | Sylvirana spinulosa (Fine-spined frog) uniprot.org |
| Length | 13 amino acids |
| Molecular Function | Antimicrobial, Antibiotic, Fungicide uniprot.org |
Significance of this compound Research in Peptide Science
The study of this compound and other members of the temporin family holds considerable significance for peptide science and drug discovery. Their short length is a major advantage, reducing the cost and complexity of chemical synthesis compared to larger peptides. imrpress.com This makes them ideal candidates for structure-activity relationship (SAR) studies, where researchers systematically modify the peptide sequence to enhance antimicrobial potency and selectivity while minimizing toxicity to mammalian cells. researchgate.net
This compound itself has demonstrated activity against certain Gram-positive and Gram-negative bacteria, as well as the fungus Candida glabrata, while showing weak hemolytic activity against human red blood cells. uniprot.org This profile makes it an interesting lead compound for further optimization. Research into temporins contributes to a deeper understanding of how peptide structure, charge, and hydrophobicity influence antimicrobial mechanisms. acs.org The insights gained from studying peptides like this compound can guide the rational design of new synthetic peptides with improved therapeutic potential, offering a promising avenue to combat the growing challenge of antibiotic resistance. imrpress.com
Properties
bioactivity |
Gram+, Fungi, Mammalian cells, |
|---|---|
sequence |
FISGLIGGLMKAL |
Origin of Product |
United States |
Isolation, Characterization, and Precursor Analysis of Temporin Sn3
Methodologies for Peptide Isolation from Amphibian Dermal Secretions
The isolation of peptides like Temporin-SN3 from amphibian skin is a multi-step process designed to carefully extract and separate these bioactive molecules from a complex mixture. The process begins with the collection of dermal secretions, which is achieved without lasting harm to the animal. A common method involves mild transdermal electrical stimulation or the administration of norepinephrine, which induces the contraction of myocytes surrounding the skin's granular glands, causing the release of their contents nih.govnih.gov.
Once collected, the secretions are typically rinsed, immediately frozen, and then lyophilized (freeze-dried) to preserve the peptides and remove water nih.gov. The dried secretion is then redissolved in an appropriate solvent, such as a water/trifluoroacetic acid (TFA) mixture, and centrifuged to remove insoluble components nih.gov. The resulting supernatant, rich in peptides, is subjected to chromatographic techniques for separation. The primary and most effective method for this is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) nih.govnih.govnih.gov. This technique separates peptides based on their hydrophobicity, yielding distinct fractions for further analysis nih.gov. For highly complex mixtures, preliminary purification using Sep-Pak C18 cartridges may be employed before the high-resolution separation by HPLC nih.gov.
| Step | Method | Purpose | Reference |
|---|---|---|---|
| 1. Secretion Collection | Mild transdermal electrical stimulation or norepinephrine injection | To induce the release of peptides from the frog's granular skin glands. | nih.govnih.gov |
| 2. Preservation | Lyophilization (Freeze-Drying) | To remove water and stabilize the peptide-rich sample for storage and transport. | nih.gov |
| 3. Initial Preparation | Reconstitution in solvent (e.g., water/TFA) and centrifugation | To prepare a clear peptide solution (supernatant) for analysis. | nih.gov |
| 4. Separation & Purification | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | To separate individual peptides from the complex mixture based on their hydrophobicity. | nih.govnih.govnih.gov |
Molecular Characterization Techniques for this compound Identification
Following isolation, each peptide fraction is subjected to a suite of analytical techniques to determine its precise molecular structure. Mass spectrometry (MS) is the cornerstone of this characterization process nih.govnih.gov.
First, the molecular mass of the peptide is accurately determined using techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry nih.gov. To elucidate the primary structure—the specific sequence of amino acids—tandem mass spectrometry (MS/MS) is employed nih.govmdpi.com. In this method, the isolated peptide is fragmented in the mass spectrometer, and the resulting fragment ions are analyzed to deduce the amino acid sequence. An older, yet still viable, method for sequence confirmation is automated Edman degradation nih.gov. The amino acid sequence for this compound has been identified as FISGLIGGLMKAL nih.gov.
Beyond the primary structure, the peptide's secondary structure is also investigated. Techniques such as Circular Dichroism (CD) spectroscopy are used to determine if the peptide adopts a specific conformation, such as an α-helix, particularly in environments that mimic a bacterial membrane (e.g., in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles) frontiersin.orgresearchgate.net. For a more detailed three-dimensional structural analysis, Nuclear Magnetic Resonance (NMR) spectroscopy may be utilized researchgate.netnih.gov.
| Analytical Technique | Purpose | Information Obtained | Reference |
|---|---|---|---|
| Mass Spectrometry (e.g., MALDI-TOF MS) | To determine the molecular weight of the peptide. | Precise molecular mass. | nih.gov |
| Tandem Mass Spectrometry (MS/MS) | To determine the primary structure of the peptide. | Amino acid sequence. | nih.govmdpi.com |
| Automated Edman Degradation | To sequence the peptide from its N-terminus. | Amino acid sequence. | nih.gov |
| Circular Dichroism (CD) Spectroscopy | To analyze the secondary structure of the peptide. | Presence of α-helices or other ordered structures. | frontiersin.orgresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the three-dimensional structure in solution. | High-resolution 3D peptide structure. | researchgate.netnih.gov |
Genetic Encoding and Precursor Processing Pathways of this compound
Temporins are not synthesized directly in their final, active form. Instead, they are produced as part of a larger precursor protein, known as a prepropeptide nih.govnih.gov. The genetic information for this precursor is identified by creating and screening cDNA libraries from the mRNA of frog skin cells nih.govmdpi.com.
The structure of a temporin precursor is typically tripartite, consisting of three distinct regions:
Signal Peptide: A highly conserved N-terminal sequence that directs the nascent protein into the secretory pathway nih.govresearchgate.net.
Acidic Propiece: An intervening spacer sequence located between the signal peptide and the active peptide nih.govresearchgate.net. This region is also highly conserved across different amphibian peptide families researchgate.netresearchgate.net.
Active Peptide Domain: The C-terminal region that will become the mature, functional temporin peptide nih.govresearchgate.net.
The transformation from the inactive precursor to the mature this compound involves a series of precise enzymatic cleavages and post-translational modifications wikipedia.org. After the signal peptide is cleaved, the propeptide is further processed. A highly conserved Lys-Arg (Lysine-Arginine) dipeptide sequence typically flanks the N-terminus of the active peptide domain nih.govresearchgate.net. This site is recognized and cleaved by proprotein convertase enzymes, which releases the mature peptide sequence nih.govresearchgate.net.
Finally, most temporins, including this compound, undergo C-terminal amidation, a crucial post-translational modification nih.govnih.gov. The precursor sequence contains a Glycine (B1666218) residue immediately following the last amino acid of the mature peptide researchgate.netresearchgate.net. This Glycine serves as the substrate for the enzyme peptidyl-glycine α-amidating monooxygenase, which converts the C-terminal carboxyl group into an amide (-NH2) researchgate.netresearchgate.net. This amidation neutralizes the negative charge at the C-terminus, which is often important for the peptide's biological activity nih.gov.
| Component/Process | Description | Function | Reference |
|---|---|---|---|
| Precursor Structure | Composed of a signal peptide, an acidic propiece, and the active peptide domain. | The initial, inactive form of the peptide synthesized from mRNA. | nih.govresearchgate.net |
| Signal Peptide Cleavage | Removal of the N-terminal signal sequence. | Allows the propeptide to enter the secretory pathway for further processing. | researchgate.netresearchgate.net |
| Proprotein Convertase Cleavage | Enzymatic cut at a specific dibasic site (typically Lys-Arg). | Releases the mature peptide from the acidic propiece. | nih.govresearchgate.netresearchgate.net |
| C-terminal Amidation | Conversion of the C-terminal carboxyl group to an amide via a Glycine donor. | Neutralizes the terminal negative charge, enhancing peptide stability and activity. | nih.govresearchgate.netresearchgate.net |
Compound Index
| Compound Name |
|---|
| Alanine (B10760859) |
| Arginine |
| Formaldehyde |
| Glycine |
| Lysine (B10760008) |
| Norepinephrine |
| Sodium dodecyl sulfate |
| This compound |
| Trifluoroacetic acid |
Structural Elucidation and Conformational Dynamics of Temporin Sn3
Primary Amino Acid Sequence Analysis and Amidation Status
Temporin-SN3, isolated from the frog Hylarana spinulosa, is a relatively short peptide, a characteristic feature of the temporin family. The primary structure, or amino acid sequence, is fundamental to its function. The sequence of this compound is Phe-Ile-Ser-Gly-Leu-Ile-Gly-Gly-Leu-Met-Lys-Ala-Leu-NH2.
A crucial feature of this compound, and many other temporins, is its C-terminal amidation. conicet.gov.ar This post-translational modification, where the C-terminal carboxyl group is converted to an amide, is significant for the peptide's biological activity. Amidation neutralizes the negative charge of the C-terminus, which can enhance the peptide's ability to interact with and disrupt microbial membranes. frontiersin.org The majority of naturally occurring temporins are C-terminally α-amidated. conicet.gov.armdpi.com
The amino acid composition of this compound is dominated by hydrophobic residues, which constitute a significant portion of the peptide sequence. conicet.gov.ar Leucine (B10760876) is a particularly abundant amino acid in the temporin family. conicet.gov.armdpi.com This high hydrophobicity is a key determinant of its interaction with the lipid bilayers of cell membranes. conicet.gov.ar
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Amino Acid Sequence | FISGLIGGLMKAL-NH2 | |
| One-Letter Code | FISGLIGGLMKAL | |
| Molecular Formula | C62H107N15O14S | |
| Molecular Weight | 1318.69 g/mol |
| C-terminal Modification | Amidation | conicet.gov.ar |
Secondary Structure Propensity and Formation in Biophysical Models
The biological function of this compound is intrinsically linked to its three-dimensional structure, particularly its secondary structure. In aqueous solutions, many peptides exist in a random coil conformation. biorxiv.org However, upon encountering a membrane-mimetic environment, they often undergo a significant conformational change. biorxiv.orgresearchgate.net
A hallmark of the temporin family is the propensity to adopt an α-helical conformation in hydrophobic or membrane-like environments. conicet.gov.ar This transition from a disordered state to an ordered α-helix is a critical step in its mechanism of action. conicet.gov.arnih.gov Biophysical models that mimic the cell membrane, such as detergent micelles (e.g., sodium dodecyl sulfate (B86663) - SDS), liposomes, or organic solvents like trifluoroethanol (TFE), are used to study these conformational changes. researchgate.netnih.gov
Circular dichroism (CD) spectroscopy is a primary technique used to investigate the secondary structure of peptides. biorxiv.org In the presence of membrane-mimetic agents, the CD spectrum of temporins typically shows characteristic minima around 208 and 222 nm, which is indicative of α-helical content. biorxiv.org For many temporins, this induced helix is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. This amphipathicity is crucial for its interaction with and disruption of the lipid bilayer of target cells. imrpress.com
The specific amino acid sequence of this compound dictates the stability of its α-helical conformation. The distribution of hydrophobic and hydrophilic residues is key to forming a stable amphipathic helix. nih.gov Hydrophobic residues tend to partition into the nonpolar core of the membrane, while hydrophilic and charged residues remain at the lipid-water interface. eurogentec.com
Studies on various temporin analogs have demonstrated the importance of specific residues. For instance, the introduction or substitution of certain amino acids can significantly impact helical stability and, consequently, biological activity. mdpi.commdpi.com The presence of glycine (B1666218) residues can introduce flexibility into the peptide backbone, while proline residues can act as helix breakers. mdpi.com The single lysine (B10760008) (Lys) residue in this compound provides a positive charge, which is important for the initial electrostatic interaction with the negatively charged components of bacterial membranes. frontiersin.orgimrpress.com The stability of the helical structure is a delicate balance of these various interactions. nih.gov
Higher-Order Structural Assembly and Oligomerization Phenomena
Beyond the folding of a single peptide molecule, the function of many antimicrobial peptides involves their assembly into higher-order structures or oligomers at the membrane surface. biorxiv.orgembopress.org This process of self-association is often a critical step in the formation of pores or other membrane-disrupting structures. biorxiv.org
The oligomerization of temporins can be influenced by factors such as peptide concentration, lipid composition of the target membrane, and the surrounding environment. embopress.orgbiorxiv.org While some peptides may function as monomers, many require the formation of dimers, trimers, or even larger aggregates to exert their full effect. biorxiv.org The formation of these higher-order assemblies can be a cooperative process, where the binding of initial peptide molecules to the membrane facilitates the recruitment of others. embopress.org
The specific mechanisms of oligomerization for this compound are still an area of active research. However, studies on related temporins suggest that they can form various oligomeric states. eurogentec.comfrontiersin.org These assemblies can create transmembrane pores or channels, leading to the leakage of cellular contents and ultimately cell death. biorxiv.org The dynamic nature of these oligomeric states presents a challenge for detailed structural characterization. embopress.org
Computational Modeling and Molecular Dynamics Simulations of this compound
To gain a more detailed, atomic-level understanding of the structural dynamics of this compound, computational methods are increasingly employed. mit.edumdpi.com Molecular dynamics (MD) simulations, in particular, provide a powerful tool to study the behavior of the peptide in different environments over time. mdpi.comnih.gov
These simulations can model the initial interaction of this compound with a model lipid bilayer, the subsequent insertion of the peptide into the membrane, and its conformational changes. mdpi.com By simulating the system at an atomic level, researchers can observe the specific interactions between amino acid residues and lipid molecules, providing insights that are often difficult to obtain through experimental methods alone. nih.gov
Computational models can also be used to predict the secondary and tertiary structure of the peptide and to explore the energy landscape of its folding and oligomerization processes. biorxiv.orgbakerlab.org For example, simulations can help to identify the most stable orientation of the peptide within the membrane and to understand how it aggregates with other peptide molecules. mdpi.combiorxiv.org These computational approaches, when used in conjunction with experimental data, provide a comprehensive picture of the structural dynamics that govern the function of this compound. mdpi.com
Mechanistic Investigations of Temporin Sn3 S Biological Actions
Interactions with Microbial Membrane Systems
The primary mode of action for most temporins is the perturbation and disruption of the microbial cytoplasmic membrane. conicet.gov.armdpi.com These peptides are typically short, cationic, and amphipathic, allowing them to selectively interact with and compromise the integrity of microbial membranes. nih.govplos.org
Temporins, adopting an amphipathic α-helical structure in membrane-like environments, interact with and destabilize the microbial cytoplasmic membrane. plos.orgird.fr The initial interaction is often driven by electrostatic forces between the peptide's positive charges and the negatively charged components of microbial membranes, such as phosphatidylglycerol. nih.gov
The mechanism of membrane disruption is concentration-dependent and can follow several models:
Carpet-like Mechanism: At lower concentrations, temporins accumulate on the membrane surface, parallel to the lipid bilayer. ird.fr This "carpeting" effect disrupts lipid packing and can lead to membrane thinning and the formation of transient pores or defects, causing leakage of intracellular contents. researchgate.net
Toroidal Pore Formation: In this model, the peptides insert into the membrane, inducing the lipid monolayers to bend inward continuously, creating a water-filled channel lined by both peptides and lipid headgroups. ird.fr
Detergent-like Effect: At very high concentrations, the peptides can cause a complete disintegration of the membrane in a manner similar to detergents. plos.orgird.fr
Biophysical studies on temporins B and L show they readily penetrate lipid monolayers, an effect enhanced by the presence of negatively charged phospholipids. nih.gov While their primary action is membrane disruption, this is often achieved without a receptor-mediated pathway. nih.gov
Table 1: Biophysical Interaction of Representative Temporins with Model Membranes This table presents findings for well-studied temporins to illustrate the biophysical principles of membrane interaction.
| Temporin | Model System | Observed Effect | Reference |
|---|---|---|---|
| Temporin B | SOPC/POPG Giant Vesicles | Rapid vesiculation, indicating significant membrane disruption. | nih.gov |
| Temporin L | SOPC and SOPC/POPG Giant Vesicles | Induced vesiculation in both neutral and negatively charged vesicles. | nih.gov |
| Temporin-SHa | Anionic Model Membranes | Inserts in-plane into the hydrophobic lipid bilayer, disrupting acyl chain packing. | ird.fr |
Temporins typically exhibit greater potency against Gram-positive bacteria than Gram-negative bacteria. plos.orgird.fr This selectivity is largely attributed to the structural differences in the bacterial cell envelopes.
Gram-Positive Bacteria: The cell wall is primarily composed of a thick, porous layer of peptidoglycan, which does not typically pose a significant barrier to small peptides like temporins, allowing them to reach and act upon the cytoplasmic membrane. mdpi.com Temporin-SN3 has demonstrated activity against Gram-positive bacteria. uniprot.org
Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria presents a formidable barrier. mdpi.com This membrane is coated with lipopolysaccharide (LPS), an anionic molecule that can bind and sequester AMPs, preventing them from reaching the inner cytoplasmic membrane. mdpi.comfrontiersin.org The ability of some temporins, like Temporin L, to overcome this barrier is linked to their ability to interact with and permeate the LPS layer. mdpi.com While often less active against this bacterial type, this compound has been reported to be active against some Gram-negative strains. uniprot.org
Table 2: Comparative Activity of this compound and Other Temporins This table summarizes the known activity spectrum of this compound and provides context with other well-documented temporins.
| Peptide | Activity against Gram-Positive Bacteria | Activity against Gram-Negative Bacteria | Reference |
|---|---|---|---|
| This compound | Active | Active against some strains | uniprot.org |
| Temporin A | Potent activity (e.g., S. aureus) | Weakly active | nih.govmdpi.com |
| Temporin B | Potent activity (e.g., S. aureus) | Weakly active | mdpi.comnih.gov |
| Temporin L | Active | Active | nih.govnih.gov |
Several temporins possess antifungal properties, acting on pathogenic yeasts like Candida species. conicet.gov.arnih.gov The mechanism mirrors their antibacterial action, primarily involving disruption of the fungal plasma membrane. nih.gov The fungal cell wall, composed of chitin (B13524) and glucans, is the first barrier, but small peptides can often penetrate it to reach their target. nih.gov
Once at the plasma membrane, which contains ergosterol (B1671047) instead of cholesterol, temporins can induce permeabilization, leading to leakage of cellular contents and cell death. biorxiv.orgmdpi.com Studies on Temporin G have shown it reduces the metabolic activity of Candida albicans cells with moderate membrane perturbation. uniroma1.it Acylated derivatives of Temporin L have also demonstrated a membrane-active mechanism against C. albicans. oregonstate.edu
This compound has been specifically shown to be active against the fungus Candida glabrata but not against Candida albicans. uniprot.org This specificity suggests that subtle differences in the cell wall or membrane composition between fungal species can significantly influence the peptide's efficacy.
Exploration of Intracellular Molecular Targets
While membrane disruption is a primary mechanism for many temporins, some can translocate across the membrane without causing immediate lysis and interact with intracellular targets. mdpi.complos.orgimrpress.com This dual-action potential can include the inhibition of crucial cellular processes like cell division or the modulation of biochemical pathways.
A significant finding in temporin research is the identification of the bacterial cytoskeletal protein FtsZ as an intracellular target for Temporin L. mdpi.commdpi.com FtsZ is a homolog of eukaryotic tubulin and is essential for bacterial cell division, forming a "Z-ring" at the division site. mdpi.com
Research has demonstrated that Temporin L can enter E. coli cells and specifically bind to FtsZ. mdpi.comnih.gov This interaction competitively inhibits the GTPase activity of FtsZ, which is crucial for its polymerization into the Z-ring. mdpi.comresearchgate.net The failure to form a functional Z-ring impairs cell division, leading to the formation of elongated, filamentous bacterial cells and eventual cell death. researchgate.netmdpi.com The targeting of FtsZ is a promising antibacterial strategy, as the protein is highly conserved in bacteria but absent in humans. mdpi.com While this mechanism is well-documented for Temporin L, it has not yet been specifically investigated for this compound.
Beyond targeting specific proteins involved in cell division, temporins can influence broader intracellular signaling networks. This immunomodulatory function is an area of growing research.
For example, studies on Temporin-1CEa and its synthetic analogs have shown they can inhibit key inflammatory signaling pathways in macrophage cells. frontiersin.org Specifically, these peptides were found to decrease the expression and phosphorylation of proteins in the NF-κB and MAPK signaling pathways. frontiersin.org These pathways are central to the production of pro-inflammatory cytokines like TNF-α and IL-6. By downregulating these pathways, the peptides exert an anti-inflammatory effect. frontiersin.org Another temporin, Temporin A, has been shown to act as a chemoattractant for immune cells, suggesting a role in modulating the host immune response. mdpi.com While these findings highlight the capacity of the temporin family to modulate complex cellular pathways, research has not yet confirmed if this compound shares these specific immunomodulatory activities.
Modulation of Biofilm Formation and Dispersal Mechanisms
Currently, there are no specific research findings or published data detailing the mechanisms by which this compound modulates biofilm formation and dispersal. While other peptides within the temporin family, such as Temporin-A, Temporin-B, Temporin-L, and various synthetic derivatives, have demonstrated anti-biofilm activity against a range of bacteria including Staphylococcus aureus, Pseudomonas fluorescens, and Streptococcus mutans, these findings cannot be directly attributed to this compound without specific experimental evidence. nih.govbiorxiv.orgmdpi.comfrontiersin.orgcnr.itbohrium.comfrontiersin.org
The mechanisms reported for other temporins include the disruption of bacterial cell membranes, inhibition of exopolysaccharide (EPS) production, and interference with quorum sensing pathways. frontiersin.orgfrontiersin.orgfrontiersin.org However, the unique amino acid sequence of each temporin peptide dictates its specific biological activity and mechanistic pathway. Without dedicated studies on this compound, any description of its anti-biofilm mechanisms would be speculative and not based on the required scientific accuracy.
Therefore, a detailed, evidence-based account of this compound's role in the modulation of biofilm formation and dispersal cannot be constructed at this time.
Preclinical Biological Activities of Temporin Sn3
Spectrum of Antimicrobial Efficacy in Microbiological Assays
Microbiological assays are fundamental in determining the antimicrobial potency of a compound by measuring its ability to inhibit or kill microorganisms. researchgate.net Temporins, including Temporin-SN3, have been shown to possess a broad spectrum of activity, particularly against Gram-positive bacteria. nih.govresearchgate.net
Activity against Multi-Drug Resistant (MDR) Bacterial Strains (e.g., MRSA)
The rise of multi-drug resistant (MDR) bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat, necessitating the development of new antimicrobial agents. medcraveonline.com Temporins have shown considerable promise in this area. plos.org
Temporin peptides, as a family, have demonstrated potent activity against various Gram-positive bacteria, including clinically relevant strains like MRSA and vancomycin-resistant Enterococcus faecium. mdpi.commedchemexpress.com Specifically, some temporin analogues have been reported to have minimum inhibitory concentrations (MICs) against MRSA ranging from 4 to 16 µg/mL. mdpi.com For instance, a study on temporin A and a temporin B analogue showed MIC values between 10 and 25 μg/mL against clinical isolates of S. aureus. mdpi.com Another study highlighted that the temporin analogue DAL-PEG-DK5 exhibited strong antibacterial activity against all tested MRSA strains, with a MIC of 40 μg/mL against the majority of isolates. mdpi.com While direct data for this compound against MRSA is still emerging, the strong anti-MRSA activity of the temporin family suggests its potential in combating such resistant pathogens. plos.orgbiorxiv.org
| Temporin Analogue | Target Organism | MIC |
| Temporin A | MRSA clinical isolates | 4-16 µg/mL |
| Temporin A & Temporin B analogue | S. aureus clinical isolates | 10-25 µg/mL |
| DAL-PEG-DK5 | MRSA strains | 40 µg/mL |
Antifungal Potency against Pathogenic Yeasts and Fungi
In addition to their antibacterial properties, several temporins have demonstrated significant antifungal activity against a range of pathogenic yeasts and fungi. conicet.gov.armdpi.com This broad-spectrum activity enhances their potential as versatile anti-infective agents.
Studies have shown that certain temporins are effective against opportunistic human pathogenic yeasts like Candida albicans, Candida glabrata, and Candida parapsilosis. mdpi.com For example, the temporin analogue [K3]temporin-SHa was found to be active against several yeast species with MICs between 5.5 and 45 µM. nih.gov This analogue also displayed rapid fungicidal activity against C. albicans. nih.gov Another study on temporin B analogues also demonstrated their ability to inhibit the growth of various Candida species at an IC90 of 1.8 µM. mdpi.com Temporin A has also been noted for its antifungal activity against Candida albicans. medchemexpress.com This body of evidence suggests that temporins, as a class, hold potential for development as antifungal therapeutics. nih.gov
| Temporin Analogue | Target Organism | MIC/IC90 |
| [K3]temporin-SHa | Various yeast species | 5.5 - 45 µM (MIC) |
| Temporin B analogues | Candida spp. | 1.8 µM (IC90) |
Anti-Biofilm Properties and Eradication Strategies
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which confers increased resistance to antibiotics and host immune responses. frontiersin.org The ability of a compound to inhibit biofilm formation or eradicate established biofilms is a critical attribute for a novel antimicrobial agent. nih.gov
Temporin peptides have demonstrated significant anti-biofilm capabilities. For example, Temporin-L has been shown to impair biofilm formation by Pseudomonas fluorescens in both static and dynamic conditions. mdpi.com It was also observed to disrupt the architecture of pre-formed biofilms. mdpi.com Similarly, Temporin 1Tb has shown a striking ability to kill both forming and mature Staphylococcus epidermidis biofilms, especially when combined with EDTA. nih.gov This combination was even capable of eradicating S. epidermidis biofilms on silicone catheters. nih.gov Furthermore, Temporin-SHa has been shown to reduce biofilm formation by fluconazole-resistant Candida albicans by over 50%. mdpi.com These findings underscore the potential of temporins as effective agents in preventing and treating biofilm-associated infections.
Immunomodulatory Effects in Cellular and In Vivo Models
Beyond their direct antimicrobial actions, many antimicrobial peptides, including temporins, exhibit immunomodulatory activities, which can be beneficial in the context of an infection. conicet.gov.arbiorxiv.org These effects can include the modulation of cytokine production and other immune responses.
Preclinical studies have indicated that certain peptides with sequence similarity to this compound can modulate the immune response in macrophages. biorxiv.orgbiorxiv.org For instance, some peptides were shown to increase or decrease the secretion of cytokines such as IL-1β, TNF-α, IL-8, and CCL2 (MCP1) in THP-1 macrophages, depending on the peptide concentration and the stimulus. biorxiv.orgbiorxiv.org In vivo studies with other temporins, such as the combination of temporin L with certain antibiotics, have shown a reduction in plasma levels of endotoxin (B1171834) and TNF-alpha in rat models, leading to higher survival rates. nih.gov This suggests that temporins can help to control the inflammatory response during an infection, which is a crucial aspect of their therapeutic potential.
Investigational Studies on Other Biological Activities in Preclinical Contexts (e.g., anti-cancer, antiviral)
The therapeutic potential of temporins extends beyond their antimicrobial and immunomodulatory activities, with emerging research exploring their efficacy as anti-cancer and antiviral agents. nih.govresearchgate.net
Several studies have highlighted the anti-cancer properties of temporins. For example, Temporin-SHa has demonstrated cytotoxic activity against human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and NCI-H460 (non-small cell lung cancer). nih.gov Another peptide, temporin-SHf, was found to be cytotoxic to human cancer cells, inhibiting proliferation and migration of A549 lung cancer cells and inducing apoptosis. researchgate.netnih.gov The mechanism of action for some temporins, like temporin-1CEa, involves membrane disruption, intracellular calcium release, and reactive oxygen species (ROS) overproduction in breast cancer cells. frontiersin.org
Structure Activity Relationship Sar and Peptide Engineering of Temporin Sn3 Analogues
Methodological Approaches for SAR Elucidation
Amino Acid Substitution Scanning and Positional Effects
A cornerstone of SAR studies is amino acid substitution scanning, a technique where individual amino acids in the peptide sequence are systematically replaced with other residues. nih.gov Alanine (B10760859) scanning is a common starting point, where each residue is substituted with alanine to gauge its importance for the peptide's activity. conicet.gov.ar For instance, studies on temporin B revealed that substituting the glycine (B1666218) at position 6 with alanine resulted in enhanced activity against Gram-positive bacteria. nih.gov This highlights that the effects of substitution are highly dependent on the position within the peptide chain.
Further investigations involve substituting residues with amino acids of varying properties, such as charge, hydrophobicity, and size, to understand their influence. nih.gov For example, replacing specific amino acids with lysine (B10760008) can increase the peptide's net positive charge, a crucial factor for its initial interaction with negatively charged bacterial membranes. nih.gov The impact of these substitutions provides a detailed map of the functional landscape of the peptide, identifying critical residues and regions amenable to modification for improved performance.
Truncation and Extension Strategies
Truncation, the systematic removal of amino acids from either the N- or C-terminus of the peptide, is another powerful tool for dissecting SAR. frontiersin.org This approach helps to identify the minimal sequence required for antimicrobial activity and can lead to the development of shorter, more cost-effective peptide analogues. frontiersin.orgnih.gov Conversely, extension strategies, which involve adding amino acids to the peptide termini, can be employed to introduce new functionalities or enhance existing ones. frontiersin.org For example, adding a sequence of lysine residues to the N-terminus of temporin B significantly broadened its activity spectrum to include Gram-negative bacteria. nih.gov These strategies are instrumental in optimizing the length and composition of Temporin-SN3 analogues for specific applications. Unexpectedly, in some cases, truncation can even lead to an increase in binding affinity. nih.gov
Modification of Terminal Residues (e.g., Amidation)
The terminal residues of a peptide play a critical role in its stability and activity. A common and significant modification is C-terminal amidation. nih.govnih.gov This post-translational modification, which is common in naturally occurring temporins, neutralizes the negative charge of the C-terminal carboxyl group. synpeptide.com Amidation is crucial as it can enhance the peptide's resistance to degradation by exopeptidases and stabilize its helical structure, which is often essential for its interaction with bacterial membranes. synpeptide.comfrontiersin.org Similarly, N-terminal modifications, such as acetylation, can also be employed to remove the N-terminal charge and increase stability. synpeptide.com These terminal modifications are a key consideration in the design of potent and stable this compound analogues.
Rational Design Principles for Modulating this compound Bioactivity
The insights gained from SAR studies form the foundation for the rational design of novel peptide analogues with tailored properties. stackwave.comresearchgate.net This approach leverages the understanding of how specific structural features influence bioactivity to guide the engineering process.
Optimization of Hydrophobicity and Cationicity
Two of the most critical physicochemical properties governing the activity of antimicrobial peptides are hydrophobicity and cationicity (net positive charge). mdpi.comnih.gov A delicate balance between these two factors is essential for potent and selective antimicrobial action. mdpi.comnih.gov
Increased cationicity, typically achieved by incorporating basic residues like lysine or arginine, enhances the initial electrostatic attraction of the peptide to the negatively charged components of bacterial cell membranes. frontiersin.orgmdpi.com However, excessive positive charge can sometimes be detrimental.
Hydrophobicity, largely determined by the presence of nonpolar amino acid residues, drives the insertion of the peptide into the lipid bilayer of the bacterial membrane, a crucial step in its mechanism of action. nih.gov Increasing hydrophobicity can lead to stronger antimicrobial activity, but it can also increase toxicity towards host cells. Therefore, a key principle in designing this compound analogues is to fine-tune the balance between hydrophobicity and cationicity to maximize antibacterial efficacy while minimizing unwanted side effects. mdpi.comnih.gov
Table 1: Impact of Amino Acid Substitutions on Temporin Analogue Properties
| Original Peptide | Modification | Resulting Change in Property | Reference |
|---|---|---|---|
| Temporin B | Glycine-6 to Alanine | Slightly improved activity against Gram-positive bacteria | nih.gov |
| Temporin B | Addition of two Lysines at N-terminus | Broadened activity against Gram-negative bacteria | nih.gov |
| Temporin A | Phenylalanine-1 to Tyr or Phe(4-F) | Altered cytotoxicity | nih.gov |
Conformational Restraints and Helix-Inducing Residues
The three-dimensional structure of this compound, particularly its ability to adopt an α-helical conformation in a membrane-like environment, is fundamental to its function. mdpi.com In aqueous solution, many temporins are unstructured, but they fold into an α-helix upon interacting with bacterial membranes. nih.govmdpi.com
Peptide engineering strategies can be employed to stabilize this active helical conformation. This can be achieved by incorporating helix-inducing residues, such as alanine or α-aminoisobutyric acid (Aib). conicet.gov.ar Introducing conformational restraints, for example through cyclization via disulfide bridges, can also pre-organize the peptide into its bioactive conformation, potentially leading to increased potency and stability. synpeptide.com The rational incorporation of such structural modifications is a key strategy for enhancing the therapeutic potential of this compound.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Temporin A |
| Temporin B |
| Temporin D |
| Temporin H |
| Temporin L |
| Temporin-SHf |
| Alanine |
| Glycine |
| Lysine |
| Arginine |
| Phenylalanine |
| Tyrosine |
| α-aminoisobutyric acid (Aib) |
| TB_KKG6A |
In Silico Approaches for Peptide Design and Activity Prediction
While extensive experimental research exists for many antimicrobial peptides, specific published in silico studies focusing on the computational design and activity prediction of this compound analogues are not widely available in current literature. However, the principles and methodologies for such computational studies are well-established within the broader field of peptide engineering and have been successfully applied to other members of the temporin family. nih.govmdpi.com These approaches are instrumental in accelerating the design of new peptide analogues with enhanced activity and specificity. nih.gov
Computational methods allow for the rational design of this compound analogues by predicting how changes in the peptide's sequence affect its structure and, consequently, its function. Key in silico techniques applicable to the study and engineering of this compound include molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and molecular docking. nih.govnih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations could provide atomic-level insights into its behavior in different environments, such as in aqueous solution and in the presence of bacterial membranes.
Research on other temporins, such as Temporin L, has demonstrated the utility of MD simulations. mdpi.comnih.gov In those studies, simulations were used to investigate the peptide's tendency to aggregate in water and its mode of interaction with lipid bilayers that mimic bacterial membranes. For instance, a study on Temporin L and a designed analogue with a Q3K substitution showed that the enhanced activity of the analogue was related to a destabilization of peptide aggregates in water, allowing monomers to be more readily available to interact with bacterial membranes. mdpi.comnih.gov
Applying this to this compound, MD simulations could be used to:
Predict the three-dimensional structure of this compound and its analogues, particularly their propensity to form an α-helical conformation, which is common for temporins and often crucial for their activity. conicet.gov.ar
Simulate the interaction of this compound analogues with model phospholipid bilayers representing the membranes of Gram-positive bacteria.
Analyze the depth of peptide insertion into the membrane, the orientation of the peptide, and its potential to form pores or cause membrane disruption.
Calculate the potential of mean force (PMF) to understand the energy landscape of peptide insertion into a lipid bilayer, as demonstrated in studies with Temporin L. mdpi.com
A hypothetical MD simulation study on a designed this compound analogue could yield comparative data like that shown in the illustrative table below, based on findings for other temporins.
| Peptide | Sequence | Aggregation Energy in Water (kcal/mol) | Membrane Insertion Depth (Å) |
|---|---|---|---|
| This compound (Native) | FISGLIGGLMKAL-NH2 | -50 | 10 |
| Designed Analogue (e.g., G8K) | FISKLIGGLMKAL-NH2 | -35 | 15 |
Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. ijpsr.com For this compound, a QSAR model could be developed to predict the antimicrobial potency of novel analogues before they are synthesized, saving time and resources. mdpi.com
Developing a QSAR model involves:
Creating a Dataset: Synthesizing a library of this compound analogues with systematic modifications and measuring their antimicrobial activity (e.g., Minimum Inhibitory Concentration, MIC).
Calculating Molecular Descriptors: For each analogue, a variety of physicochemical properties (descriptors) are calculated. These can include hydrophobicity, molecular weight, net charge, polar surface area, and predicted helical content. ijpsr.com
Building the Model: Using statistical methods like multiple linear regression (MLR), a mathematical equation is generated that correlates the descriptors with the observed biological activity. mdpi.com
A representative QSAR model for this compound analogues might take the form of the following equation:
pMIC = c₀ + c₁(logP) + c₂(H) + c₃(q)*
Where:
pMIC is the negative logarithm of the MIC value (a measure of potency).
logP represents the hydrophobicity of the peptide.
H is the helical content or hydrophobic moment.
q is the net charge.
c₀, c₁, c₂, c₃ are coefficients determined by the regression analysis.
The resulting model can then be used to predict the pMIC of new, unsynthesized analogues, allowing researchers to prioritize the most promising candidates for experimental validation.
| Descriptor | Definition | Predicted Importance for Activity |
|---|---|---|
| Net Charge | The overall electrical charge of the peptide at physiological pH. | Crucial for initial electrostatic attraction to negatively charged bacterial membranes. |
| Hydrophobicity (logP) | The tendency of the peptide to prefer a non-polar (lipid) environment. | Important for insertion into and disruption of the lipid bilayer of the membrane. |
| Hydrophobic Moment (µH) | A measure of the amphipathicity of a peptide helix. | A high value indicates a clear separation of polar and non-polar faces, which is key for membrane interaction. |
| Helical Content (%) | The percentage of the peptide that forms an α-helix in a membrane-mimicking environment. | The helical structure is often the active conformation for membrane disruption. |
Machine Learning and Peptide Design
More advanced computational approaches utilize machine learning and evolutionary algorithms to design novel peptides. mdpi.com These methods can explore a vast sequence space to identify candidates with optimized properties. For example, a machine learning model could be trained on a large database of known antimicrobial peptides to learn the "rules" of what makes a peptide effective. frontiersin.org Such a model could then be used to generate entirely new sequences, inspired by the structural template of this compound, that are predicted to have high antimicrobial activity. Studies on designing temporin-like peptides have shown that such optimization can lead to analogues that are significantly more effective than the parent peptide. mdpi.com
Synthetic Methodologies for Temporin Sn3 and Its Analogues
Solid-Phase Peptide Synthesis (SPPS) Techniques
Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for synthesizing peptides like Temporin-SN3. bachem.com This technique involves building the peptide chain sequentially while one end is chemically anchored to an insoluble polymer support, often referred to as a resin. bachem.comlcms.cz This solid support simplifies the purification process, as reagents and byproducts in the liquid phase can be easily washed away after each step. bachem.com
The most prevalent SPPS strategy is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. nih.govresearchgate.net In this method, the N-terminus of each amino acid is temporarily protected by an Fmoc group, which is removed before the next amino acid is added. The reactive side chains of the amino acids are protected by acid-labile tert-butyl (tBu) groups.
The general cycle of SPPS using the Fmoc/tBu strategy involves several key steps:
Deprotection: The Fmoc group on the N-terminus of the growing peptide chain is removed, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). nih.govresearchgate.net
Washing: The resin is thoroughly washed to remove the piperidine and the cleaved Fmoc group. bachem.com
Coupling: The next Fmoc-protected amino acid is activated and then added to the newly exposed N-terminus of the peptide chain, forming a new peptide bond. Common coupling reagents include aminium-derived compounds. nih.gov
Washing: The resin is washed again to remove any unreacted amino acids and byproducts. bachem.com
This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin support, and all the side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). lcms.cz
For certain complex sequences, which are termed "difficult sequences," modifications to the standard protocol may be necessary to prevent aggregation of the growing peptide chain. nih.gov
| SPPS Step | Description | Common Reagents |
| Resin Anchoring | The C-terminal amino acid is attached to a solid polymer support. | Wang resin, Rink amide resin researchgate.net |
| Deprotection | Removal of the temporary N-terminal protecting group (Fmoc). | 20-25% Piperidine in DMF nih.govresearchgate.net |
| Amino Acid Coupling | Activation and addition of the next protected amino acid. | TBTU/HOBt, HCTU, COMU/Oxyma nih.govresearchgate.net |
| Cleavage | Release of the completed peptide from the resin and removal of side-chain protecting groups. | Trifluoroacetic acid (TFA) lcms.cz |
Solution-Phase Peptide Synthesis Considerations
Solution-phase peptide synthesis (SolPPS) was the original method for creating peptides before the advent of SPPS. nih.govnih.gov In this approach, the entire synthesis, including the coupling and deprotection steps, occurs with all reactants dissolved in a suitable solvent. nih.govnih.gov While largely replaced by SPPS for many applications due to the laborious purification required after each step, SolPPS remains relevant, particularly for the large-scale production of peptides for commercial use and for certain peptide structures that are difficult to synthesize on a solid support. bachem.comnih.govnih.gov
A key challenge in SolPPS is the purification of the intermediate peptide after each amino acid addition. This often involves techniques like extraction, precipitation, or crystallization to isolate the desired product from unreacted starting materials and byproducts.
Recent advancements in SolPPS have focused on improving its efficiency and sustainability. For instance, the use of coupling reagents like propylphosphonic anhydride (B1165640) (T3P®) can lead to rapid peptide bond formation with water-soluble byproducts, simplifying the purification process. rsc.orgmdpi.com Researchers have also explored greener solvents, such as ethyl acetate, to replace less environmentally friendly options like N,N-dimethylformamide (DMF). rsc.org
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (SolPPS) |
| Reaction Environment | Peptide chain is attached to an insoluble solid support. bachem.com | All reactants are dissolved in a liquid solvent. nih.gov |
| Purification | Simplified by washing the solid support. bachem.com | Requires purification (e.g., extraction, crystallization) after each step. |
| Scalability | Well-suited for research and smaller-scale synthesis. | Can be advantageous for large-scale commercial production. bachem.com |
| Automation | Easily automated. | More challenging to automate. |
Purification and Characterization of Synthetic Peptides
Following synthesis, the crude peptide product is a mixture containing the desired full-length peptide along with various impurities. These impurities can include truncated sequences, deletion sequences, and incompletely deprotected peptides. lcms.cz Therefore, a robust purification step is essential to isolate the target peptide.
The most widely used technique for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . lcms.czresearchgate.net This method separates molecules based on their hydrophobicity. The crude peptide mixture is passed through a column packed with a nonpolar stationary phase (like C8 or C18 silica), and a gradient of an organic solvent (commonly acetonitrile) in water is used to elute the components. researchgate.net Trifluoroacetic acid (TFA) is often added to the mobile phase to improve peak shape and separation. lcms.cz
Another purification method that can be employed is Solid-Phase Extraction (SPE) . SPE is a rapid and cost-effective technique that can be used for the post-synthesis purification of peptides. researchgate.net It operates on similar principles to HPLC but is often used for sample concentration or preliminary cleanup. researchgate.net
Once purified, the identity and purity of the synthetic this compound are confirmed using several analytical techniques:
Analytical RP-HPLC: This is used to assess the purity of the final peptide product. researchgate.net
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) are used to confirm that the synthesized peptide has the correct molecular weight. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for detailed structural characterization of the peptide. mdpi.com
| Technique | Purpose in Peptide Analysis |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purification and purity assessment of the synthetic peptide. lcms.czresearchgate.net |
| Solid-Phase Extraction (SPE) | Rapid, preliminary purification and sample cleanup. researchgate.net |
| Mass Spectrometry (e.g., MALDI-TOF, ESI) | Confirmation of the correct molecular weight of the peptide. researchgate.net |
| Nuclear Magnetic Resonance (NMR) | Detailed structural characterization. mdpi.com |
Challenges and Advancements in Scalable Synthesis
While the synthesis of peptides like this compound is well-established on a laboratory scale, scaling up production to industrial quantities presents significant challenges. taylorfrancis.com These challenges include maintaining high purity and yield, managing large volumes of solvents and reagents, and controlling costs.
One of the primary hurdles in large-scale SPPS is the physical and chemical stability of the solid support and the growing peptide chain. The swelling properties of the resin can change as the peptide elongates, which can affect reaction kinetics and efficiency. bachem.com Furthermore, the aggregation of peptide chains on the resin can lead to incomplete reactions and the formation of impurities, which are difficult to remove. nih.gov
In solution-phase synthesis, the main challenge for scalability lies in the purification of intermediates at each step, which can be time-consuming and lead to product loss.
Recent advancements aim to address these challenges:
Improved Coupling Reagents: The development of more efficient and "greener" coupling reagents, such as T3P®, reduces reaction times and generates byproducts that are easier to remove, which is beneficial for both solid-phase and solution-phase approaches. rsc.orgmdpi.com
Continuous Flow Synthesis: This approach, particularly applicable to SPPS, involves continuously passing reagents through a reactor containing the solid-phase resin. This can improve efficiency and consistency, especially for larger-scale production. bachem.com
Flame Aerosol Technology: While more common in materials science, flame aerosol technology offers a rapid and scalable method for producing functional nanoparticles and could present future opportunities for novel catalyst synthesis relevant to peptide production. rsc.org
Process Analytical Technology (PAT): Implementing real-time monitoring of critical process parameters during synthesis can help to ensure consistency and optimize yield and purity in a large-scale manufacturing environment.
Addressing these challenges is crucial for the cost-effective and sustainable production of this compound and other therapeutic peptides, paving the way for their broader application.
Advanced Research Perspectives and Unaddressed Questions for Temporin Sn3
Integration of Omics Technologies in Mechanistic Studies
A comprehensive understanding of Temporin-SN3's mechanism of action remains a critical objective. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to elucidate the intricate interactions between the peptide and its microbial targets. nih.govuninet.edu These high-throughput methods can generate vast datasets, providing a holistic view of the cellular response to the peptide. humanspecificresearch.org
Genomics and Transcriptomics: These tools can be used to study the changes in gene expression of a target microorganism upon exposure to this compound. For instance, RNA-sequencing (RNA-seq) could identify which bacterial genes are upregulated or downregulated, revealing the stress response pathways activated by the peptide. This could include genes involved in cell wall repair, efflux pump activation, or metabolic shifts, offering clues about the peptide's primary and secondary targets. humanspecificresearch.org
Proteomics: This involves the large-scale study of proteins. humanspecificresearch.org By comparing the proteome of bacteria before and after treatment with this compound, researchers can identify proteins whose abundance or modification state is altered. This could pinpoint specific protein targets or downstream effects of membrane disruption, providing a more detailed picture of its mode of action beyond simple membrane permeabilization. uninet.edu
Metabolomics: This is the comprehensive analysis of metabolites within a biological sample. humanspecificresearch.org Studying the metabolic fingerprint of a bacterium after exposure to this compound can reveal disruptions in key metabolic pathways. For example, alterations in energy metabolism, amino acid synthesis, or lipid metabolism could be detected, providing functional insights into the consequences of the peptide's activity.
The integration of these multi-omics datasets is a prevailing trend for constructing a comprehensive understanding of molecular-phenotypic relationships. nih.govcd-genomics.com For this compound, this approach could uncover novel mechanisms of action, identify potential resistance mechanisms, and guide the rational design of more potent analogues.
Table 1: Potential Applications of Omics Technologies in this compound Research
| Omics Technology | Research Question | Potential Insights |
| Transcriptomics | How does a target bacterium alter its gene expression in response to this compound? | Identification of stress response pathways, efflux pump gene activation, and cell repair mechanisms. |
| Proteomics | Which bacterial proteins does this compound interact with or affect? | Discovery of direct binding partners, affected enzymes, and structural proteins. |
| Metabolomics | How does this compound disrupt the metabolic network of a target cell? | Elucidation of impacted metabolic pathways (e.g., energy production, biosynthesis). |
| Multi-Omics | What is the complete systemic response of a pathogen to this compound? | A holistic model of the peptide's mechanism of action and potential bacterial defense strategies. cd-genomics.com |
High-Throughput Screening Approaches for Novel Analogue Discovery
While this compound shows promise, the discovery of analogues with enhanced potency, greater selectivity, and improved stability is a key goal. researchgate.net High-throughput screening (HTS) provides the necessary tools to rapidly synthesize and evaluate large libraries of peptide variants, accelerating the discovery process. uninet.edu
Common HTS strategies applicable to this compound analogue discovery include:
Peptide Library Screening: Large libraries of this compound variants, where specific amino acid positions are systematically substituted, can be synthesized. These libraries can then be screened in parallel against a panel of pathogenic bacteria and fungi to identify analogues with superior antimicrobial profiles.
Automated Antimicrobial Susceptibility Testing: Robotic systems can perform thousands of microdilution assays simultaneously, allowing for the rapid determination of the Minimum Inhibitory Concentration (MIC) for each analogue in a library against various microbes.
Cell-Based Phenotypic Screening: HTS can be coupled with assays that measure specific cellular outcomes, such as membrane depolarization using fluorescent dyes or inhibition of biofilm formation, to select for analogues with desired mechanisms of action. mdpi.com
The design of these analogues often involves modulating key physicochemical properties like cationicity and hydrophobicity, which are crucial for antimicrobial activity. nih.gov The goal is to create peptides that are more effective against a broader range of pathogens, including drug-resistant strains, while minimizing toxicity to host cells. researchgate.netsciety.org
Investigation of Environmental and Biological Factors Influencing this compound Production and Function
Temporins are naturally produced in the skin glands of frogs as part of their innate defense system. nih.govmdpi.com The production and function of these peptides are likely not static but are influenced by a range of external and internal factors. Understanding these factors is crucial for ecological perspectives and for potentially optimizing production in biotechnological systems.
Environmental Factors: The natural habitat of the host frog species presents various environmental challenges. Factors such as temperature, humidity, season, and pathogen prevalence in the environment could influence the quantity and types of AMPs produced. nih.govoliptek.comd-nb.infofrontiersin.org For instance, some studies suggest that AMP production in amphibians can be seasonal. nih.gov Specific research is needed to determine if the expression of the gene encoding this compound is modulated by such environmental cues.
Biological Factors: The physiological state of the host animal can also impact peptide production. Factors such as age, nutritional status, stress levels, and hormonal regulation are known to influence physiological processes. iwc.intnih.gov In some frog species, AMP production is regulated by hormones. nih.gov Investigating these biological variables could reveal the regulatory pathways controlling this compound synthesis and secretion.
Development of Advanced In Vitro and In Vivo Research Models for this compound Efficacy Studies (Excluding Human Clinical Trials)
To accurately predict the therapeutic potential of this compound, it is essential to move beyond basic antimicrobial assays and utilize advanced research models that better mimic the complexity of a real infection.
Advanced In Vitro Models:
Biofilm Models: Many chronic infections are caused by bacteria growing in biofilms, which are notoriously resistant to conventional antibiotics. Testing this compound's ability to both prevent the formation of and eradicate established biofilms is a critical step. researchgate.netmdpi.com
Artificial Membrane Systems: Using model membranes that mimic the lipid composition of specific bacterial (e.g., Gram-positive vs. Gram-negative) or host cells allows for detailed biophysical studies of the peptide's membrane-disrupting activity. nih.gov
3D Tissue Models: Reconstructed human epidermis or other tissue models can be used to assess the peptide's efficacy and potential toxicity in a system that more closely resembles human tissue architecture. mdpi.com
Advanced In Vivo Models:
Galleria mellonella (Wax Moth Larva) Model: This invertebrate model is increasingly used for the initial in vivo assessment of antimicrobial agents. It is cost-effective, ethically straightforward, and its innate immune system shares similarities with that of vertebrates. It can be used to evaluate the efficacy of this compound against systemic infections. sciety.orgnih.gov
Murine Infection Models: Mouse models remain a cornerstone of preclinical research. Specific models can be tailored to assess this compound's efficacy in various infection types, such as peritonitis, thigh infection, or catheter-associated biofilm infections. mdpi.comnih.gov These models allow for the study of the peptide's effect on bacterial load, host survival, and inflammatory responses. nih.govmdpi.com
Table 2: Preclinical Research Models for Evaluating this compound
| Model Type | Specific Model | Purpose | Key Findings Possible |
| In Vitro | Static or Flow-Cell Biofilm Assay | Evaluate anti-biofilm activity | Inhibition of biofilm formation, eradication of mature biofilms. mdpi.com |
| Reconstructed Human Epidermis | Assess topical efficacy and toxicity | Peptide's ability to kill microbes on a skin-like surface with minimal damage. mdpi.com | |
| In Vivo | Galleria mellonella Larva Infection | Initial efficacy and toxicity screening | Increased survival of infected larvae, determination of effective dose range. nih.gov |
| Mouse Peritonitis/Sepsis Model | Evaluate efficacy in systemic infection | Reduction in bacterial load in organs, decreased inflammatory markers, improved survival rates. mdpi.comnih.gov | |
| Mouse Catheter-Associated Biofilm Model | Evaluate efficacy against device-related infections | Prevention or reduction of biofilm formation on implanted catheters. mdpi.com |
Synergistic Effects with Other Antimicrobial Agents in Preclinical Models
The global challenge of antibiotic resistance necessitates innovative strategies, including combination therapies. frontiersin.orgfrontiersin.org Investigating the synergistic potential of this compound with conventional antibiotics is a promising research direction. Synergy occurs when the combined antimicrobial effect of two agents is greater than the sum of their individual effects.
The rationale for this approach is that this compound, by disrupting the bacterial membrane, could facilitate the entry of conventional antibiotics that act on intracellular targets (e.g., DNA, ribosomes). This could re-sensitize resistant bacteria to older antibiotics or lower the required dose, potentially reducing side effects and slowing the development of further resistance. frontiersin.org
Preclinical studies on other temporins have already demonstrated the validity of this concept. For example:
A combination of Temporin A and a modified Temporin B analogue acted synergistically against both Gram-positive and Gram-negative bacteria in mouse models of infection. nih.govnih.gov
Temporin L, when combined with the antibiotic imipenem, showed enhanced activity and reduced endotoxin (B1171834) levels in an in vivo rat model. researchgate.net
Future preclinical studies should systematically test this compound in combination with a panel of antibiotics from different classes (e.g., beta-lactams, aminoglycosides, fluoroquinolones) against clinically relevant, multidrug-resistant pathogens in the advanced in vitro and in vivo models described previously.
Table 3: Examples of Synergistic Activity with other Temporins
| Temporin(s) | Combined Agent | Target Organism(s) | Model | Observed Effect | Reference |
| Temporin A + Temporin B analogue (TB-YK) | - (Peptide-Peptide Synergy) | Gram-positive & Gram-negative bacteria | Mouse Infection Model | Rescued 100% of animals from lethal infection; sterilized sub-lethal infections. | nih.govnih.gov |
| Temporin L | Imipenem and Piperacillin | E. coli | Rat Endotoxin Model | Reduced plasma levels of endotoxin and TNF-alpha, leading to high survival rates. | researchgate.net |
| Temporin A | Imipenem | Staphylococcus aureus | Mouse Sepsis Model | Enhanced antibacterial activity and reduced lethality rates. | nih.gov |
Q & A
Q. What are the primary mechanisms of action of Temporin-SN3, and what experimental methodologies are used to validate them?
this compound, an antimicrobial peptide, is studied for its membrane-disruptive properties. Researchers employ techniques like fluorescence anisotropy to assess lipid bilayer interactions and circular dichroism spectroscopy to confirm secondary structure stability under physiological conditions . For functional validation, in vitro assays (e.g., broth microdilution per CLSI guidelines) quantify minimum inhibitory concentrations (MICs) against bacterial strains, ensuring reproducibility through standardized protocols .
Q. How do researchers address variability in this compound’s efficacy across different microbial strains?
Variability is mitigated via stratified sampling of microbial strains (Gram-positive vs. Gram-negative) and dose-response curve analysis to identify strain-specific susceptibility thresholds. Statistical tools like ANOVA or non-parametric Kruskal-Wallis tests are used to compare efficacy, with post-hoc corrections (e.g., Bonferroni) to control for Type I errors .
Q. What ethical considerations govern preclinical studies involving this compound?
Adherence to NIH guidelines mandates Institutional Animal Care and Use Committee (IACUC) approval for in vivo models. Studies must document humane endpoints, sample size justification (power analysis), and compliance with the 3Rs (Replacement, Reduction, Refinement) .
Advanced Research Questions
Q. How can conflicting data on this compound’s cytotoxicity in mammalian cells be resolved?
Contradictions arise from differences in cell lines (e.g., primary vs. immortalized) or assay conditions (serum concentration, pH). Researchers should conduct meta-regression analyses to identify confounding variables and perform longitudinal cytotoxicity assays with real-time viability markers (e.g., ATP luminescence). Cross-validation using transcriptomic profiling (RNA-seq) can pinpoint off-target effects .
Q. What computational strategies optimize this compound’s stability for translational applications?
Molecular dynamics simulations (e.g., GROMACS) model peptide folding under physiological conditions, while machine learning algorithms (e.g., AlphaFold) predict mutations to enhance protease resistance. In silico findings must be validated via accelerated stability testing (ICH Q1A guidelines) and mass spectrometry to track degradation products .
Q. How should researchers design experiments to distinguish this compound’s direct antimicrobial effects from immunomodulatory roles?
A modular experimental framework is recommended:
- Phase 1: Knockout models (e.g., TLR4⁻/⁻ mice) to isolate immunomodulatory pathways.
- Phase 2: Dual RNA-seq of host-pathogen interactions to decouple direct microbial killing from cytokine-mediated effects.
- Phase 3: Pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate peptide concentration with immune response thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
